molecular formula C29H21BrN2O2 B11992167 [1,1'-Biphenyl]-4-YL(9-bromo-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)methanone

[1,1'-Biphenyl]-4-YL(9-bromo-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)methanone

Cat. No.: B11992167
M. Wt: 509.4 g/mol
InChI Key: KBRCOVOCLQMWLP-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-YL(9-bromo-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)methanone: is a complex organic compound that features a unique combination of biphenyl and pyrazolobenzoxazine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-YL(9-bromo-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)methanone typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl and pyrazolobenzoxazine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include bromine, phenylhydrazine, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is often synthesized in research laboratories using standard organic synthesis techniques. The scalability of the synthesis process may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-YL(9-bromo-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound.

Scientific Research Applications

[1,1’-Biphenyl]-4-YL(9-bromo-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-YL(9-bromo-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1,1’-Biphenyl]-4-YL(9-bromo-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)methanone lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of biphenyl and pyrazolobenzoxazine moieties makes it a valuable compound for various research applications.

Properties

Molecular Formula

C29H21BrN2O2

Molecular Weight

509.4 g/mol

IUPAC Name

(9-bromo-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)-(4-phenylphenyl)methanone

InChI

InChI=1S/C29H21BrN2O2/c30-23-15-16-27-24(17-23)26-18-25(21-9-5-2-6-10-21)31-32(26)29(34-27)28(33)22-13-11-20(12-14-22)19-7-3-1-4-8-19/h1-17,26,29H,18H2

InChI Key

KBRCOVOCLQMWLP-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

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